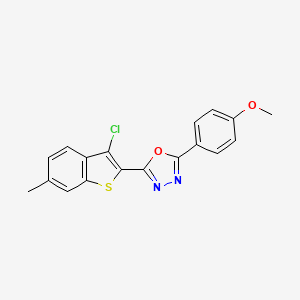![molecular formula C19H27N3O4 B6045221 diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate](/img/structure/B6045221.png)
diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate, also known as MTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
Diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate inhibits the mitochondrial electron transport chain by binding to complex I, which disrupts the electron flow and reduces the production of ATP. This leads to a decrease in cellular respiration and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of ROS production. diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has also been found to have anti-inflammatory and anti-tumor properties in in vitro and in vivo studies.
实验室实验的优点和局限性
One advantage of using diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate in lab experiments is its ability to provide a rapid and accurate measurement of cell viability and proliferation. However, diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
未来方向
There are several potential future directions for research on diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate. One area of interest is the development of diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate-based therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, there is a need for further investigation into the mechanisms of action and potential side effects of diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate, as well as the optimization of experimental conditions for its use in various applications.
In conclusion, diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate is a synthetic compound with potential applications in various fields of scientific research. Its ability to act as a mitochondrial electron transport chain inhibitor makes it useful in studying various biological processes, and its use as a colorimetric assay reagent provides a rapid and accurate measurement of cell viability and proliferation. While there are some limitations to its use, there are also several potential future directions for research on diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate, including the development of diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate-based therapies for various diseases and further investigation into its mechanisms of action and potential side effects.
合成方法
Diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate can be synthesized using a multistep reaction process that involves the condensation of diethyl malonate with 4-tert-butylbenzaldehyde, followed by the reaction of the resulting product with hydrazine hydrate and ammonium acetate. The final product is a yellow crystalline powder that is soluble in ethanol and chloroform.
科学研究应用
Diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has been widely used in scientific research due to its ability to act as a mitochondrial electron transport chain inhibitor. This property makes it useful in studying various biological processes, including cell metabolism, apoptosis, and oxidative stress. diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has also been used as a colorimetric assay reagent to measure cell viability and proliferation in in vitro experiments.
属性
IUPAC Name |
ethyl (E)-2-[(E)-N'-[(E)-(4-tert-butylphenyl)methylideneamino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-6-25-17(23)15(18(24)26-7-2)16(20)22-21-12-13-8-10-14(11-9-13)19(3,4)5/h8-12,23H,6-7H2,1-5H3,(H2,20,22)/b17-15+,21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPHBDOVGTQGZ-YAFAMTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=CC=C(C=C1)C(C)(C)C)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=CC=C(C=C1)C(C)(C)C)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6045147.png)
![2-[(benzylideneamino)oxy]-N'-[2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6045151.png)
![3-(4-chlorophenyl)-2-ethyl-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6045158.png)
![1-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6045161.png)
![2-{1-(3,4-difluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045181.png)

![4-[(3-anilino-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6045204.png)
![3-methoxy-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6045209.png)
![1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6045219.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6045240.png)

![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)